4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone, also known by its CAS number 796-77-0, is a chemical compound classified as an impurity of clomifene citrate. It has a molecular formula of and a molecular weight of 297.39 g/mol. This compound is primarily used in pharmaceutical applications, particularly in the context of sex hormones and fertility treatments.
The compound is sourced from various chemical suppliers and is categorized under intermediates and impurities in pharmaceutical manufacturing. It is often produced on demand due to its specific applications in drug formulation and testing. The classification of this compound as an impurity highlights its role in the synthesis and quality control of more complex pharmaceutical agents, particularly those related to reproductive health.
The synthesis of 4-[2-(diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone typically involves several steps, including:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. For example, using a polar aprotic solvent can enhance the nucleophilicity of the diethylamino group during etherification.
The molecular structure of 4-[2-(diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone features:
CCN(CC)CCOc1ccc(cc1)C(=O)c2ccccc2
GSTOOYJSPRJGDO-UHFFFAOYSA-N
The compound participates in various chemical reactions typical for ketones and ethers:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Understanding these parameters is essential for developing efficient synthetic routes.
The mechanism of action for 4-[2-(diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone primarily relates to its role in modulating hormonal pathways:
Research indicates that compounds with similar structures often exhibit activity as selective estrogen receptor modulators (SERMs), affecting both estrogenic and anti-estrogenic pathways depending on tissue type.
The compound's partition coefficient (Log P) suggests moderate lipophilicity, which impacts its absorption and distribution in biological systems. Additionally, it has been characterized for its high gastrointestinal absorption potential.
4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone is primarily used in:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4